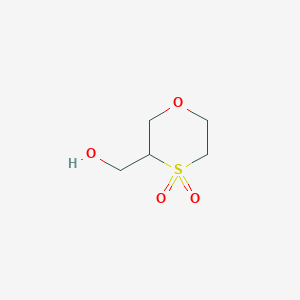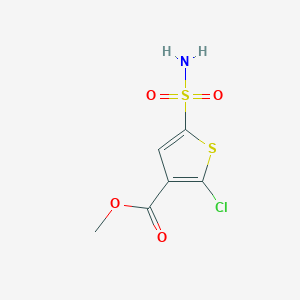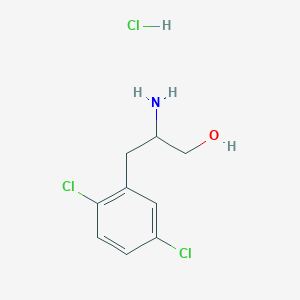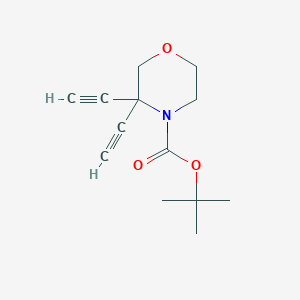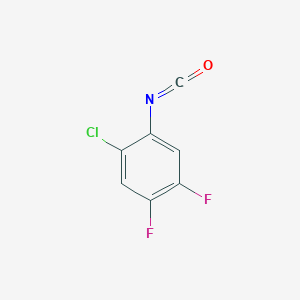
1-Chloro-4,5-difluoro-2-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4,5-difluoro-2-isocyanatobenzene is an organic compound with the molecular formula C7H2ClF2N. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and isocyanate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4,5-difluoro-2-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4,5-difluoro-2-nitrobenzene with phosgene (COCl2) in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4,5-difluoro-2-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols.
Electrophilic Addition: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Addition: Reagents like primary amines or alcohols in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Addition: Formation of ureas or carbamates.
Oxidation and Reduction: Formation of various oxidized or reduced benzene derivatives
Scientific Research Applications
1-Chloro-4,5-difluoro-2-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of advanced materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-chloro-4,5-difluoro-2-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of ureas or carbamates. The chlorine and fluorine atoms can participate in substitution reactions, further modifying the compound’s structure and properties .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,4-difluorobenzene
- 1-Chloro-3-fluoro-2-isocyanatobenzene
- 3,4-Difluorophenyl isocyanate
- 1-Chloro-4-isocyanatobenzene
Uniqueness
1-Chloro-4,5-difluoro-2-isocyanatobenzene is unique due to the specific arrangement of chlorine, fluorine, and isocyanate groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C7H2ClF2NO |
|---|---|
Molecular Weight |
189.54 g/mol |
IUPAC Name |
1-chloro-4,5-difluoro-2-isocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NO/c8-4-1-5(9)6(10)2-7(4)11-3-12/h1-2H |
InChI Key |
RUXBWOQINSEKHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


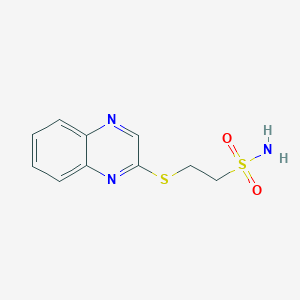
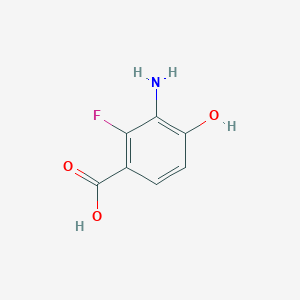

![3-[2-(Methylamino)ethoxy]aniline](/img/structure/B13506293.png)
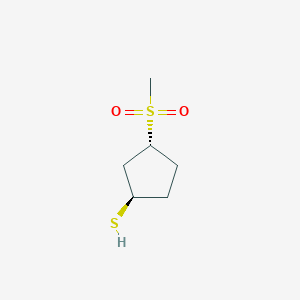

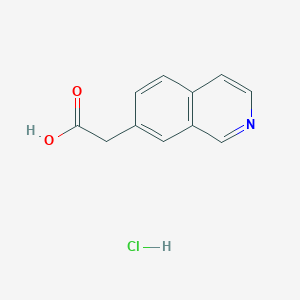
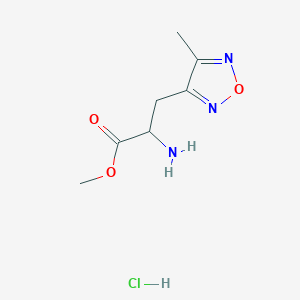
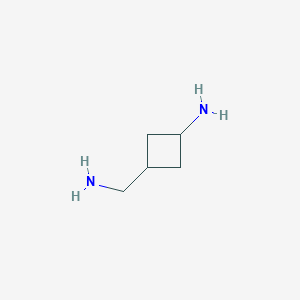
![4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13506327.png)
